

(R)-N-Boc-3-pyrrolidineacetic acid physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid

Cat. No.: B1332679

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of (R)-N-Boc-3-pyrrolidineacetic acid

Introduction

(R)-N-Boc-3-pyrrolidineacetic acid (CAS No. 204688-60-8) is a chiral, non-proteinogenic amino acid derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its structure, which combines a conformationally restricted pyrrolidine ring with a carboxylic acid moiety and a tert-butyloxycarbonyl (Boc) protected amine, makes it an ideal scaffold for synthesizing complex molecular architectures with precise stereochemical control. [1][2] The incorporation of this motif can enhance metabolic stability, improve binding affinity, and introduce desirable pharmacokinetic properties in novel therapeutic agents.

A comprehensive understanding of the physical and chemical properties of this intermediate is paramount for researchers and process chemists. Accurate data on properties such as melting point, solubility, and spectroscopic characteristics are critical for reaction optimization, purification, quality control, and formulation. This guide provides a detailed examination of the known and predicted physical properties of (R)-N-Boc-3-pyrrolidineacetic acid, supplemented with field-proven experimental protocols to empower researchers to determine these parameters in their own laboratories.

Chemical Identity and Core Properties

The fundamental identifiers and properties of (R)-N-Boc-3-pyrrolidineacetic acid are summarized below. These data form the basis for all subsequent analytical and chemical manipulations.

Property	Value	Source(s)
CAS Number	204688-60-8	[3] [4]
Molecular Formula	C ₁₁ H ₁₉ NO ₄	[3] [4]
Molecular Weight	229.27 g/mol	[3] [4] [5]
IUPAC Name	2-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid	N/A
Synonyms	[(3R)-1-(tert-butoxycarbonyl)-3-pyrrolidinyl]acetic acid; (R)-(1-Boc-Pyrrolidin-3-yl)-acetic acid	[2] [3]
Physical Form	Solid	
InChI Key	SKEXQIJIXQSFRX-MRVPVSSYSA-N	[6]

Chemical Structure:

Physicochemical Properties

This section details the key physical properties that influence the handling, reaction conditions, and purification of the title compound. Where experimental data is not readily available in the literature, predictions and robust analytical protocols are provided.

Thermal Properties

Property	Value	Source(s)	Notes
Melting Point	Not Reported	N/A	A sharp melting point range is a key indicator of purity. The value for the similar compound (R)-1-Boc-3-pyrrolidinecarboxylic acid is 138-143 °C. [7] A protocol for determination is provided below.
Boiling Point	357.4 °C at 760 mmHg (Predicted)	[8]	This is a computationally predicted value and should be used as an estimate. The compound will likely decompose before boiling under atmospheric pressure.

The capillary method is the standard for determining the melting point of a solid organic compound. A sharp, narrow melting range (e.g., < 2 °C) is indicative of high purity.[\[9\]](#)

Methodology:

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.
- **Capillary Loading:** Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

- Heating and Observation:
 - Heat rapidly to approximately 15 °C below the expected melting point.
 - Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[9]
- Data Recording: Record two temperatures:
 - T1: The temperature at which the first drop of liquid is observed.
 - T2: The temperature at which the entire sample becomes a clear liquid.
- Reporting: The melting point is reported as the range T1 - T2.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Solubility Profile

Precise quantitative solubility data for (R)-N-Boc-3-pyrrolidineacetic acid is not widely published. However, its solubility can be predicted based on its structural features: a polar carboxylic acid group, a nonpolar tert-butyl group, and a moderately polar pyrrolidine ring. This amphiphilic nature suggests solubility in a range of organic solvents.

Expected Solubility:

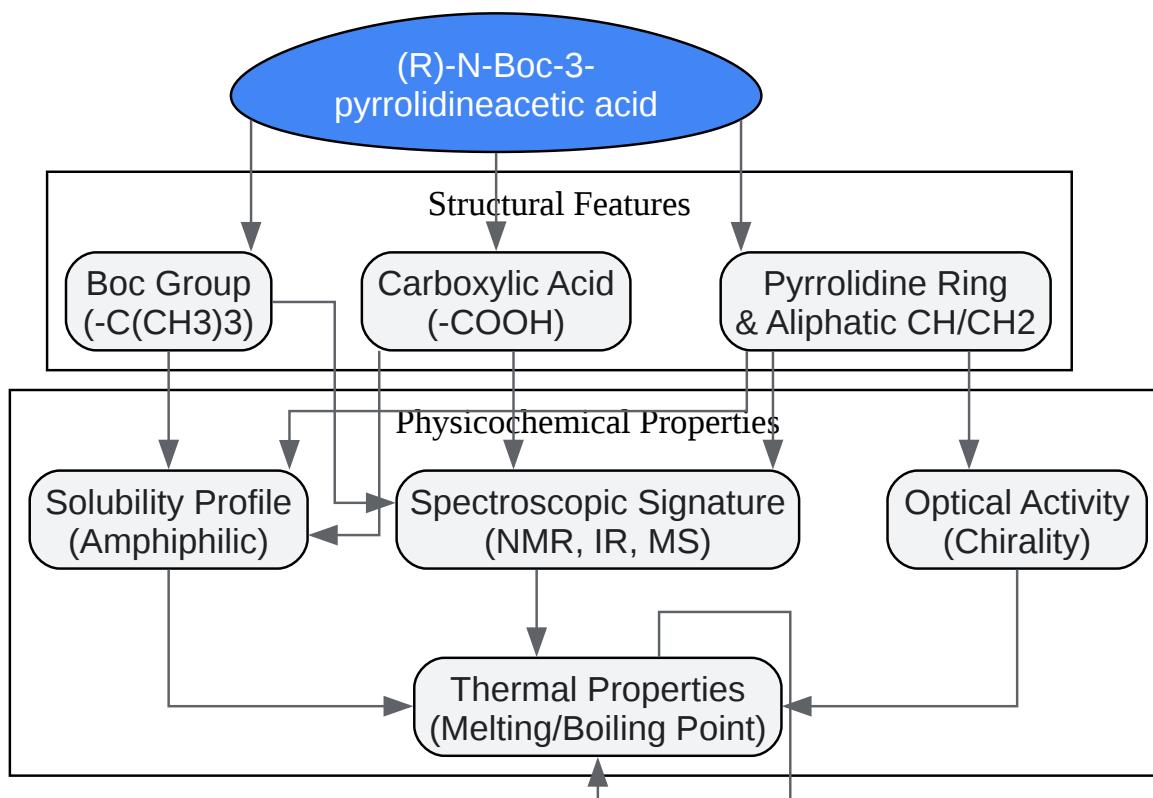
Solvent Class	Example Solvents	Expected Solubility	Rationale
Polar Protic	Methanol, Ethanol	High	The carboxylic acid can engage in hydrogen bonding with the solvent.
Polar Aprotic	DMSO, DMF, THF	High to Moderate	Good dipole-dipole interactions are possible.
Chlorinated	Dichloromethane (DCM), Chloroform	High to Moderate	Effective at solvating the Boc group and pyrrolidine backbone.
Ethers	Diethyl Ether	Moderate to Low	The nonpolar character of the ether can solvate the Boc group, but may struggle with the carboxylic acid.
Nonpolar	Hexanes, Toluene	Low to Insoluble	Insufficient polarity to overcome the hydrogen bonding and polar nature of the carboxylic acid.
Aqueous (Basic)	5% aq. NaHCO ₃ , 5% aq. NaOH	High	The carboxylic acid is deprotonated to its highly soluble carboxylate salt. [10]
Aqueous (Neutral)	Water	Low	The large nonpolar Boc group limits solubility despite the presence of polar functional groups.

The shake-flask method is the gold standard for determining equilibrium solubility, providing reliable and reproducible data.[\[11\]](#)[\[12\]](#)

Methodology:

- Preparation: To a series of vials, add a known volume (e.g., 2.0 mL) of each test solvent.
- Solute Addition: Add an excess amount of (R)-N-Boc-3-pyrrolidineacetic acid to each vial to create a slurry. An excess is critical to ensure a saturated solution is formed.
- Equilibration: Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has fully settled. Alternatively, centrifuge the vials to pellet the solid.
- Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.
- Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units of mg/mL or mol/L.

Chiroptical Properties


As a chiral molecule, (R)-N-Boc-3-pyrrolidineacetic acid will rotate plane-polarized light. The specific rotation is a fundamental physical constant used to confirm the enantiomeric identity and purity of the material.

- Specific Rotation $[\alpha]_D$: The experimental value for (R)-N-Boc-3-pyrrolidineacetic acid is not reported in the searched literature. The structurally similar (R)-1-Boc-3-pyrrolidinecarboxylic acid has a reported specific rotation of $[\alpha]_D -15.0$ ($c = 0.5\%$ in chloroform).[\[7\]](#)

- **Solution Preparation:** Accurately prepare a solution of the compound in a suitable solvent (e.g., chloroform, methanol) at a known concentration (c), expressed in g/100 mL.
- **Polarimeter Setup:** Calibrate the polarimeter with a solvent blank.
- **Measurement:** Fill a polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the sample solution, ensuring no air bubbles are present.
- **Data Acquisition:** Measure the observed optical rotation (α).
- **Calculation:** Calculate the specific rotation using the formula: $[\alpha]_{DT} = \alpha / (l \times c)$. Report the value along with the temperature (T), wavelength (D-line of sodium), concentration, and solvent used.

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the chemical structure and assessing the purity of the compound. While specific spectra for this compound are not widely available, the expected signals can be reliably predicted from its structure.

[Click to download full resolution via product page](#)

Caption: Relationship between molecular structure and key physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Signals (in CDCl₃, ~400 MHz):

Chemical Shift (δ , ppm)	Multiplicity	Integration (Approx.)	Assignment
~10-12	broad singlet	1H	H-OOC-
~3.0 - 3.7	multiplet	4H	Pyrrolidine ring CH ₂ -N
~2.4 - 2.6	multiplet	3H	-CH ₂ -COOH and Pyrrolidine CH
~1.6 - 2.2	multiplet	2H	Pyrrolidine ring -CH- CH ₂ -CH ₂ -
1.45	singlet	9H	-C(CH ₃) ₃ (Boc group)

Predicted ¹³C NMR Signals (in CDCl₃, ~100 MHz):

Chemical Shift (δ , ppm)	Assignment
~178	C=O (Carboxylic acid)
~155	C=O (Boc carbamate)
~80	-C(CH ₃) ₃ (Boc quaternary)
~45-55	Pyrrolidine ring CH ₂ -N
~30-40	CH ₂ -COOH and Pyrrolidine CH
~28.5	-C(CH ₃) ₃ (Boc methyls)

- Sample Preparation: Weigh 5-10 mg of the compound into a clean vial. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[\[13\]](#)[\[14\]](#)
- Transfer: Using a glass Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- Acquisition:
 - Insert the tube into the NMR spectrometer.

- Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
- Acquire the ^1H spectrum.
- Acquire the proton-decoupled ^{13}C spectrum.
- Processing: Process the spectra using appropriate software (Fourier transform, phase correction, baseline correction). Reference the chemical shifts to the residual solvent peak (e.g., CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm^{-1})	Vibration Type	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic Acid
2850-3000	C-H stretch	Aliphatic
~1740 (strong)	C=O stretch	Carboxylic Acid
~1690 (strong)	C=O stretch	Boc Carbamate
1160-1250	C-O stretch	Ester/Carbamate

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended.

Expected ESI-MS Signals:

- $[\text{M}+\text{H}]^+$: 230.13 (Calculated for $\text{C}_{11}\text{H}_{20}\text{NO}_4^+$)

- $[M+Na]^+$: 252.11 (Calculated for $C_{11}H_{19}NO_4Na^+$)
- $[M-H]^-$: 228.12 (Calculated for $C_{11}H_{18}NO_4^-$)
- A common fragment observed for Boc-protected compounds is the loss of isobutylene ($[M+H-56]^+$) or the entire Boc group ($[M+H-100]^+$).[\[15\]](#)

Handling, Storage, and Stability

- Storage: The compound should be stored at room temperature or under refrigerated conditions (2-8°C), sealed in a dry environment to prevent hydrolysis of the Boc group.[\[7\]](#)
- Stability: (R)-N-Boc-3-pyrrolidineacetic acid is generally stable under standard conditions. It is sensitive to strong acids, which will cleave the Boc protecting group.
- Safety: The compound is classified as toxic if swallowed. Standard laboratory safety precautions, including wearing gloves, safety glasses, and a lab coat, should be followed.[\[16\]](#)

Conclusion

(R)-N-Boc-3-pyrrolidineacetic acid is a chiral building block with significant potential in pharmaceutical development. While specific experimental data for some of its core physical properties, such as melting point and optical rotation, are not widely documented, its characteristics can be reliably predicted based on its structure and comparison with similar compounds. This guide provides not only a summary of these predicted properties but also the detailed, validated protocols necessary for researchers to determine them experimentally. Adherence to these analytical procedures will ensure the quality and consistency of this critical intermediate, thereby supporting the rigorous demands of modern drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-N-Boc-3-pyrrolidineacetic acid | 204688-60-8 [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. scbt.com [scbt.com]
- 4. (R)-N-Boc-3-pyrrolidineacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. (R)-N-Boc-3-pyrrolidineacetic acid - CAS:204688-60-8 - Sunway Pharm Ltd [3wpharm.com]
- 6. 204688-60-8 | (R)-(1-BOC-pyrrolidin-3-yl)-acetic acid | Pyrrolidines | Ambeed.com [ambeed.com]
- 7. (R)-1-Boc-3-pyrrolidinecarboxylic acid 97 72925-16-7 [sigmaaldrich.com]
- 8. americanelements.com [americanelements.com]
- 9. benchchem.com [benchchem.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. benchchem.com [benchchem.com]
- 16. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [(R)-N-Boc-3-pyrrolidineacetic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1332679#r-n-boc-3-pyrrolidineacetic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com